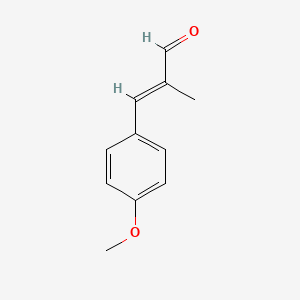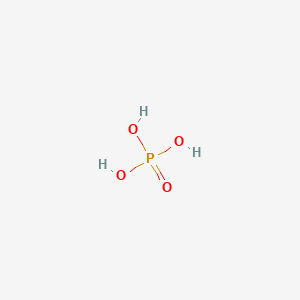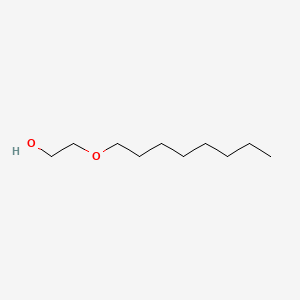
Palladium, dichloro(1,2-ethanediamine-N,N')-, (SP-4-2)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium, dichloro(1,2-ethanediamine-N,N’)-, (SP-4-2)- is a coordination compound of palladium. It is known for its applications in various fields of research, particularly in catalysis and organic synthesis. The compound is characterized by the presence of palladium coordinated to two chlorine atoms and a 1,2-ethanediamine ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, dichloro(1,2-ethanediamine-N,N’)-, (SP-4-2)- typically involves the reaction of palladium(II) chloride with 1,2-ethanediamine. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is obtained as a yellow powder, which is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Palladium, dichloro(1,2-ethanediamine-N,N’)-, (SP-4-2)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: The chlorine ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) nanoparticles.
Applications De Recherche Scientifique
Palladium, dichloro(1,2-ethanediamine-N,N’)-, (SP-4-2)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its use in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in the development of new materials and nanotechnology.
Mécanisme D'action
The mechanism by which Palladium, dichloro(1,2-ethanediamine-N,N’)-, (SP-4-2)- exerts its effects involves the coordination of palladium to various substrates. The palladium center acts as a catalyst, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application. For example, in cross-coupling reactions, the palladium center coordinates to both the organic halide and the organometallic reagent, enabling the transfer of the organic group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Palladium, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N’)-, (SP-4-2)-
- Palladium, dichloro(ethylenediamine)-
Uniqueness
Palladium, dichloro(1,2-ethanediamine-N,N’)-, (SP-4-2)- is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic processes. Compared to other palladium complexes, it offers a balance between stability and reactivity, making it a versatile catalyst in various chemical transformations.
Propriétés
IUPAC Name |
ethane-1,2-diamine;palladium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH.Pd/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYKJANQVKIYPJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.[Cl-].[Cl-].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N2Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15020-99-2 |
Source


|
| Record name | cis-Dichloro(ethylenediamine)palladium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015020992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7797784.png)






![(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B7797834.png)






